N-(2,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine
CAS No.: 1006957-24-9
Cat. No.: VC7483451
Molecular Formula: C13H15F2N3
Molecular Weight: 251.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006957-24-9 |
|---|---|
| Molecular Formula | C13H15F2N3 |
| Molecular Weight | 251.281 |
| IUPAC Name | 1-(2,5-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-5-12(14)3-4-13(10)15/h3-5,8,16H,6-7H2,1-2H3 |
| Standard InChI Key | UZMFUOAGVXNXDS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)CNCC2=C(C=CC(=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2,5-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine features a pyrazole ring substituted with methyl groups at the 1- and 5-positions, linked via a methylene bridge to a 2,5-difluorobenzyl amine group (Fig. 1). The fluorine atoms at the 2- and 5-positions of the benzyl moiety enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions . The IUPAC name, 1-(2,5-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine, reflects this arrangement.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 251.281 g/mol | |
| LogP | 1.08 (estimated) | |
| Topological Polar Surface Area | 29.85 Ų |
The compound’s moderate LogP value suggests balanced lipophilicity, favorable for membrane permeability in biological systems . Its topological polar surface area (TPSA) of 29.85 Ų indicates potential for hydrogen bonding, a critical factor in drug-receptor interactions .
Synthesis and Manufacturing Processes
Reaction Methodology
The synthesis involves a multi-step sequence starting with the preparation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by reductive amination with 2,5-difluorobenzylamine. Key steps include:
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Condensation: The aldehyde intermediate reacts with 2,5-difluorobenzylamine under inert conditions.
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Reduction: Sodium borohydride or catalytic hydrogenation reduces the imine bond to form the methanamine linkage.
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Purification: Column chromatography or recrystallization yields the final product with ≥97% purity .
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25–30°C | Maximizes selectivity |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Catalyst | Pd/C (5% w/w) | Improves reduction efficiency |
| Reaction Time | 12–16 hours | Ensures completion |
Continuous flow reactors have been employed to minimize byproducts and improve reaction control. Automated systems enable real-time monitoring of parameters such as pH and temperature, critical for reproducibility.
| Aspect | Detail |
|---|---|
| Signal Word | Warning |
| PPE Requirements | Gloves, goggles, lab coat |
| Disposal | Incineration per local regulations |
Comparative Analysis with Related Pyrazole Derivatives
Structural Analogues
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N-(3,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS 1856075-56-3): Differs in fluorine substitution (3,5 vs. 2,5), leading to altered electronic effects and reduced kinase affinity.
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N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethan-1-amine (CAS 1245808-54-1): Shorter alkyl chain reduces lipophilicity (LogP = 1.08 vs. 1.98), impacting bioavailability .
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